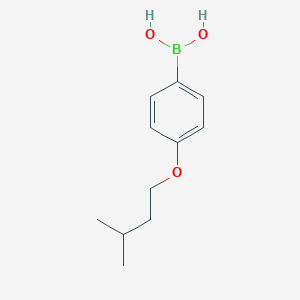

(4-(Isopentyloxy)phenyl)boronic acid

Beschreibung

BenchChem offers high-quality (4-(Isopentyloxy)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Isopentyloxy)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[4-(3-methylbutoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZCFXNTJZWRPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584774 | |

| Record name | [4-(3-Methylbutoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198156-69-2 | |

| Record name | [4-(3-Methylbutoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (4-(isopentyloxy)phenyl)boronic acid

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-(isopentyloxy)phenyl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

(4-(isopentyloxy)phenyl)boronic acid, with the chemical formula C11H17BO3 and a molecular weight of 208.06 g/mol , belongs to the versatile class of organoboron compounds.[1][2] Boronic acids and their derivatives are of significant interest in pharmaceutical research due to their unique chemical properties, which allow for a range of applications, including as enzyme inhibitors and in cross-coupling reactions for the synthesis of complex organic molecules.[3][4][5][6][7] The isopentyloxy group in the target molecule provides lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Synthesis

The synthesis of (4-(isopentyloxy)phenyl)boronic acid can be achieved through a multi-step process starting from 4-bromophenol. The general synthetic approach involves the etherification of the phenolic hydroxyl group followed by a metal-halogen exchange and subsequent borylation.

Experimental Protocol

Step 1: Synthesis of 1-bromo-4-(isopentyloxy)benzene

-

To a solution of 4-bromophenol (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq).

-

To this suspension, add 1-bromo-3-methylbutane (isopentyl bromide, 1.2 eq).

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-bromo-4-(isopentyloxy)benzene as a pure compound.

Step 2: Synthesis of (4-(isopentyloxy)phenyl)boronic acid

-

Dissolve the purified 1-bromo-4-(isopentyloxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.

-

In a separate flask, dissolve triisopropyl borate (B(O-iPr)3, 1.5 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or hexane/ethyl acetate) to afford (4-(isopentyloxy)phenyl)boronic acid as a white solid.

Characterization

The structure and purity of the synthesized (4-(isopentyloxy)phenyl)boronic acid are confirmed by various spectroscopic and analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C11H17BO3 | [1][2] |

| Molecular Weight | 208.06 g/mol | [1][2] |

| IUPAC Name | [4-(3-methylbutoxy)phenyl]boronic acid | [1] |

| Appearance | White solid | [2] |

| Purity | ≥97% | [2] |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for (4-(isopentyloxy)phenyl)boronic acid based on the analysis of structurally similar compounds.[8][9][10]

| Technique | Expected Data |

| ¹H NMR | δ (ppm): 7.8-7.7 (d, 2H, Ar-H ortho to B(OH)₂), 7.0-6.9 (d, 2H, Ar-H meta to B(OH)₂), 4.0 (t, 2H, -O-CH₂-), 1.8 (m, 1H, -CH(CH₃)₂), 1.7 (q, 2H, -CH₂-CH(CH₃)₂), 1.0 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR | δ (ppm): 161 (Ar-C-O), 137 (Ar-C), 130 (C-B, often not observed), 115 (Ar-C), 67 (-O-CH₂-), 38 (-CH₂-CH-), 25 (-CH-), 22 (-CH₃) |

| IR (cm⁻¹) | ~3300 (br, O-H), ~2960 (C-H, alkyl), ~1600, 1500 (C=C, aromatic), ~1350 (B-O), ~1250 (C-O, ether) |

| Mass Spec. (HRMS) | Calculated for C₁₁H₁₇BO₃ [M+H]⁺: Expected m/z value. |

Visualization of Synthesis and Applications

Synthesis Workflow

The following diagram illustrates the two-step synthesis of (4-(isopentyloxy)phenyl)boronic acid.

Caption: Synthetic route to (4-(isopentyloxy)phenyl)boronic acid.

Role in Drug Discovery

Boronic acids are known to interact with diol-containing molecules, a principle that is exploited in their mechanism of action as enzyme inhibitors. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in serine proteases, for example.

Caption: General mechanism of action for boronic acid-based enzyme inhibitors.

Safety Information

(4-(isopentyloxy)phenyl)boronic acid is associated with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a plausible and detailed synthetic route for (4-(isopentyloxy)phenyl)boronic acid and has provided a comprehensive overview of its expected characterization profile. The information presented herein, including the structured data tables and process diagrams, serves as a valuable resource for researchers and scientists engaged in the synthesis and application of novel boronic acid derivatives in drug discovery and development. The unique properties of this compound make it an attractive candidate for further investigation in various therapeutic areas.

References

- 1. americanelements.com [americanelements.com]

- 2. 4-(Isopentyloxy)phenylboronic acid | CymitQuimica [cymitquimica.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 6. researchgate.net [researchgate.net]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. raineslab.com [raineslab.com]

- 10. rsc.org [rsc.org]

(4-(isopentyloxy)phenyl)boronic acid chemical structure and properties

An In-depth Technical Guide to (4-(isopentyloxy)phenyl)boronic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides a detailed overview of the chemical structure, properties, synthesis, and applications of (4-(isopentyloxy)phenyl)boronic acid, a key building block in modern medicinal chemistry and organic synthesis.

Abstract

(4-(isopentyloxy)phenyl)boronic acid is an organic compound featuring a phenylboronic acid moiety functionalized with an isopentyloxy group. Boronic acids are a class of compounds that have become indispensable in pharmaceutical development and organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a powerful method for forming carbon-carbon bonds, which is fundamental to constructing the complex molecular scaffolds of many modern drugs.[1] Beyond their synthetic utility, boronic acids exhibit unique biological activities, including enzyme inhibition and carbohydrate recognition, making them valuable for designing targeted therapies and diagnostic agents.[3][4][5] This guide consolidates the available technical data on (4-(isopentyloxy)phenyl)boronic acid, covering its chemical properties, synthesis, safety, and applications, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

The molecular structure consists of a benzene ring substituted with a boronic acid group [-B(OH)₂] and an isopentyloxy group [-OCH₂CH₂CH(CH₃)₂]. The presence of the boronic acid group makes it a mild Lewis acid and enables its participation in various chemical transformations.[2][3]

Compound Identification

The following table summarizes the key identifiers for (4-(isopentyloxy)phenyl)boronic acid.

| Identifier | Value | Reference |

| IUPAC Name | [4-(3-methylbutoxy)phenyl]boronic acid | [6] |

| Synonyms | 4-(Isopentyloxy)Phenylboronic Acid, [4-(3-methylbutoxy)phenyl]boranediol | [6][7] |

| CAS Number | 1198156-69-2 | [6] |

| Molecular Formula | C₁₁H₁₇BO₃ | [6] |

| Molecular Weight | 208.06 g/mol | [6] |

| PubChem CID | 16218139 | [6] |

| InChI | InChI=1S/C11H17BO3/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 | [7] |

| InChI Key | AJZCFXNTJZWRPP-UHFFFAOYSA-N | [6] |

| SMILES | B(C1=CC=C(C=C1)OCCC(C)C)(O)O | [6] |

Physicochemical and Spectroscopic Properties

Quantitative physical and spectroscopic data are presented below. Note that some experimental values are not available in the literature and are therefore omitted.

| Property | Value | Reference |

| Appearance | Solid / White Powder | [7][8] |

| Purity | ≥97% (typical) | [7] |

| Melting Point | 98-100 °C (for the similar (4-pentyloxyphenyl)boronic acid) | [9] |

| Boiling Point | Data not available | [6] |

| Density | Data not available | [6] |

| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes. | [3][8] |

| ¹H NMR | Specific experimental data not available. Expected signals would include aromatic protons, methylene protons of the ether linkage, a methine proton, and methyl protons of the isopentyl group. | |

| ¹³C NMR | Specific experimental data not available. Expected signals would include aromatic carbons, the carbon adjacent to boron (often not detected), and aliphatic carbons of the isopentyl group.[10] | [10] |

| ¹¹B NMR | A key technique for characterizing boronic acids, distinguishing between the sp²-hybridized acid and the sp³-hybridized boronate ester.[11][12] | [11][12] |

| IR (cm⁻¹) | Specific experimental data not available. Expected characteristic peaks include O-H stretching (boronic acid), C-O stretching (ether), and B-O stretching.[10][13] | [10][13] |

Synthesis and Purification

Phenylboronic acids are typically synthesized via the reaction of an organometallic reagent with a borate ester, followed by aqueous workup. A common and robust method involves the Grignard reaction.

General Synthesis Workflow

The diagram below illustrates a typical synthetic route for preparing aryl boronic acids like (4-(isopentyloxy)phenyl)boronic acid from the corresponding aryl halide.

Caption: General synthesis workflow for (4-(isopentyloxy)phenyl)boronic acid via Grignard reaction.

Experimental Protocol: Synthesis

A representative protocol adapted from general literature procedures for phenylboronic acid synthesis is as follows.[2][8]

-

Grignard Reagent Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add magnesium turnings (1.2 equivalents) and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a small portion of 1-bromo-4-(isopentyloxy)benzene (1.0 equivalent) in anhydrous THF to initiate the reaction. Once initiated, add the remaining aryl bromide solution dropwise while maintaining a gentle reflux. Stir until the magnesium is consumed.

-

Borylation: Cool the resulting Grignard reagent solution to -78 °C in a dry ice/acetone bath. Add triisopropyl borate (1.5 equivalents) dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture at this temperature for 2-3 hours.

-

Hydrolysis and Workup: Allow the reaction to warm to room temperature. Quench the reaction by slowly adding a cold, dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). Stir vigorously for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the final white solid.[10]

Key Applications in Research and Drug Development

The primary application of (4-(isopentyloxy)phenyl)boronic acid is as a building block in Suzuki-Miyaura cross-coupling reactions.[4][8] This reaction is a cornerstone of medicinal chemistry for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[1]

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction couples an organoboron compound (like our title compound) with an organic halide or triflate.[14] The isopentyloxy group can be used to modulate solubility and pharmacokinetic properties of the final molecule.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic Acids in Drug Design

-

Enzyme Inhibition: The boron atom can form reversible covalent bonds with active site residues (e.g., serine) in enzymes, leading to potent inhibition. This is the mechanism for the proteasome inhibitor drug Bortezomib.[4][5]

-

Carbohydrate Sensing: Phenylboronic acids can bind reversibly to cis-diols, a structural feature found in sugars like glucose and on cell-surface glycoproteins such as sialic acid.[8][15]

-

Targeted Drug Delivery: This affinity for sialic acid, which is often overexpressed on cancer cells, is exploited to create drug delivery systems that specifically target tumors.[5][16][17]

Biological Activity and Signaling Pathways

While specific studies on (4-(isopentyloxy)phenyl)boronic acid are limited, research on the parent phenylboronic acid (PBA) provides insight into potential biological effects. PBA has been shown to inhibit key signaling networks involved in cancer cell migration and proliferation.[18]

Inhibition of Rho GTPase Signaling

Studies have demonstrated that PBA can inhibit the Rho family of small GTPases, including RhoA, Rac1, and Cdc42, in metastatic prostate cancer cells.[5][18] These proteins are critical regulators of the actin cytoskeleton and cell motility. Inhibition of this pathway can decrease cancer cell migration.[18]

Caption: Proposed inhibition of the Rho GTPase signaling pathway by phenylboronic acids.

Safety and Toxicology

Boronic acids are generally considered to have low toxicity, though they should be handled with appropriate care in a laboratory setting.[4][19] The available safety data indicates that this compound is an irritant and is harmful if swallowed.

| Hazard Type | Information | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [6] |

| Signal Word | Warning | [6] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6] |

| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| Acute Toxicity | A study on various boronic acids found most have very low acute toxicity in mice.[19] No specific LD₅₀ data is available for the title compound. | [19] |

| Ecological Information | No data available on toxicity to aquatic life or environmental persistence. | [20] |

| Personal Protective Equipment | Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area. | [21] |

Experimental Protocols: Suzuki-Miyaura Coupling

The following is a detailed, representative protocol for using (4-(isopentyloxy)phenyl)boronic acid in a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize a biaryl compound by coupling (4-(isopentyloxy)phenyl)boronic acid with an aryl bromide (e.g., 4-bromoanisole).

Materials:

-

(4-(isopentyloxy)phenyl)boronic acid (1.2 equivalents)

-

4-Bromoanisole (1.0 equivalent)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents, catalyst precursor)

-

SPhos (0.04 equivalents, ligand)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents, base)

-

Toluene and Water (e.g., 10:1 ratio, solvent)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert gas supply (Argon or Nitrogen).

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add (4-(isopentyloxy)phenyl)boronic acid, 4-bromoanisole, K₃PO₄, and SPhos.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to remove oxygen.

-

Solvent Addition: Add the degassed solvent mixture (toluene and water) to the flask via syringe.

-

Catalyst Addition: Add the Pd(OAc)₂ catalyst to the flask under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

References

- 1. nbinno.com [nbinno.com]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. 4-(Isopentyloxy)phenylboronic acid | CymitQuimica [cymitquimica.com]

- 8. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 9. chembk.com [chembk.com]

- 10. rsc.org [rsc.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rose-hulman.edu [rose-hulman.edu]

- 15. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 16. Phenylboronic acid conjugated multifunctional nanogels with 131I-labeling for targeted SPECT imaging and radiotherapy of breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting and microenvironment-improving of phenylboronic acid-decorated soy protein nanoparticles with different sizes to tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. echemi.com [echemi.com]

- 21. aksci.com [aksci.com]

A Technical Guide to the Proposed Synthesis of CAS 1198156-69-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 1198156-69-2 corresponds to the chemical compound 4-(Isopentyloxy)phenylboronic acid . This molecule belongs to the family of boronic acids, which are crucial reagents in organic synthesis, most notably as coupling partners in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This technical guide outlines a probable synthetic pathway, starting materials, and a conceptual experimental workflow for its preparation.

Proposed Synthesis Pathway

The most common and established method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent, typically a Grignard or organolithium reagent, with a trialkyl borate, followed by acidic hydrolysis. The proposed pathway for 4-(Isopentyloxy)phenylboronic acid follows this logic, starting from the corresponding aryl bromide.

The overall transformation can be summarized as follows:

An In-Depth Technical Guide to [4-(3-Methylbutoxy)phenyl]boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(3-Methylbutoxy)phenyl]boronic acid, a member of the versatile phenylboronic acid family, is a valuable reagent in organic synthesis and a compound of increasing interest in medicinal chemistry. Its unique structural features, combining a phenylboronic acid moiety with a 3-methylbutoxy (also known as isoamyloxy or isopentoxy) side chain, confer specific physicochemical properties that are advantageous in various applications, particularly in the realm of drug discovery and development. This technical guide provides a comprehensive overview of its synthesis, key properties, and its role as a building block in the creation of novel therapeutic agents, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions and its potential interactions with signaling pathways relevant to disease.

Chemical Identity and Synonyms

The accurate identification of [4-(3-methylbutoxy)phenyl]boronic acid is crucial for successful research and development. While its IUPAC name provides a systematic description, several synonyms are also in use.

IUPAC Name: [4-(3-methylbutoxy)phenyl]boronic acid

Synonyms:

-

4-Isoamyloxyphenylboronic acid

-

4-Isopentyloxyphenylboronic acid

Molecular Structure:

Figure 1: Chemical structure of [4-(3-methylbutoxy)phenyl]boronic acid.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇BO₃ | - |

| Molecular Weight | 208.06 g/mol | [1] |

| Appearance | White to off-white solid | Expected |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, THF). Limited solubility in water and nonpolar solvents like hexanes.[2][3] | Expected |

| pKa | ~8-9 | Expected for phenylboronic acids[2] |

Synthesis and Experimental Protocols

The synthesis of [4-(3-methylbutoxy)phenyl]boronic acid typically involves the conversion of a corresponding aryl halide, such as 4-bromo-1-(3-methylbutoxy)benzene, into the boronic acid. A common and effective method is through a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.[4]

Experimental Protocol: Synthesis of [4-(3-methylbutoxy)phenyl]boronic acid

This protocol is a general procedure adapted for the specific synthesis of [4-(3-methylbutoxy)phenyl]boronic acid.

Materials:

-

4-Bromo-1-(3-methylbutoxy)benzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

Trimethyl borate or Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

-

Ice bath and dry ice/acetone bath

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a gas inlet, and a rubber septum. Flame-dry the glassware under a stream of inert gas (argon or nitrogen) and allow it to cool to room temperature.

-

Starting Material: Dissolve 4-bromo-1-(3-methylbutoxy)benzene (1.0 equivalent) in anhydrous THF in the reaction flask.

-

Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for an additional 1-2 hours.

-

Borylation: To the resulting aryllithium species, add trimethyl borate or triisopropyl borate (1.2-1.5 equivalents) dropwise at -78 °C. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[4]

-

Hydrolysis: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of aqueous HCl (sufficient to achieve a pH of 1-2). Stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the borate ester.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times). Combine the organic extracts, wash with water and then with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure [4-(3-methylbutoxy)phenyl]boronic acid.

Applications in Drug Discovery and Development

Phenylboronic acids are crucial building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Their primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.[5][6] This reaction is widely used to construct the biaryl scaffolds present in many approved drugs.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a robust and versatile method for the synthesis of biaryls, styrenes, and polyolefins. The reaction typically involves a palladium catalyst, a base, and a suitable solvent.

This is a general protocol that can be adapted for specific substrates.

Materials:

-

[4-(3-Methylbutoxy)phenyl]boronic acid (1.0-1.5 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., toluene, dioxane, DMF, often with water)

-

Inert atmosphere (argon or nitrogen)

-

Standard reaction glassware and workup materials

Procedure:

-

Reaction Setup: To a dry reaction flask, add the aryl bromide, [4-(3-methylbutoxy)phenyl]boronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent(s) to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization.

Experimental Workflow: Suzuki-Miyaura Coupling

Figure 2: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Role in Signaling Pathways

While specific studies on [4-(3-methylbutoxy)phenyl]boronic acid are limited, the broader class of phenylboronic acids has been shown to interact with and modulate various biological pathways. One of the key areas of investigation is their effect on cell signaling cascades, particularly the Rho family of GTPases.

The Rho GTPase family, including RhoA, Rac1, and Cdc42, are crucial regulators of the actin cytoskeleton and are involved in fundamental cellular processes such as cell migration, adhesion, and proliferation. Dysregulation of Rho GTPase signaling is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.

It is hypothesized that phenylboronic acids may interfere with the intricate regulation of Rho GTPases. This regulation involves a cycle of activation (GTP-bound) and inactivation (GDP-bound), which is controlled by Guanine nucleotide Exchange Factors (GEFs), GTPase-Activating Proteins (GAPs), and Guanine nucleotide Dissociation Inhibitors (GDIs).

Figure 3: A simplified diagram of the Rho GTPase signaling pathway and potential points of modulation by phenylboronic acids.

The 3-methylbutoxy group of [4-(3-methylbutoxy)phenyl]boronic acid can influence its lipophilicity and steric profile, potentially leading to differential interactions with the binding pockets of regulatory proteins like GEFs or GAPs compared to unsubstituted phenylboronic acid. Further research is warranted to elucidate the specific effects of this compound on the Rho GTPase signaling cascade and its potential as a modulator of cellular processes governed by this pathway.

Conclusion

[4-(3-methylbutoxy)phenyl]boronic acid is a valuable synthetic intermediate with significant potential in drug discovery. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures. Furthermore, its potential to interact with key cellular signaling pathways, such as the Rho GTPase cascade, opens avenues for the development of novel therapeutic agents targeting a range of diseases. This technical guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in their synthetic and medicinal chemistry endeavors. Further investigation into its specific biological activities will undoubtedly expand its applications in the future.

References

- 1. (4-Isobutoxy-3-methylphenyl)boronic acid | C11H17BO3 | CID 63214398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 4. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. organic-synthesis.com [organic-synthesis.com]

fundamental reactivity of alkoxy-substituted phenylboronic acids

An In-depth Technical Guide on the Fundamental Reactivity of Alkoxy-Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , crucial intermediates in modern organic synthesis and drug discovery. We will delve into their synthesis, key transformations, and the electronic and steric influences of alkoxy substituents on their reactivity.

Introduction

Alkoxy-substituted phenylboronic acids are a class of organoboron compounds that have garnered significant attention due to their versatile applications in cross-coupling reactions, serving as building blocks for complex organic molecules, including active pharmaceutical ingredients.[1][2] The presence of the alkoxy group can significantly modulate the electronic and steric properties of the phenylboronic acid, thereby influencing its reactivity and the efficiency of subsequent transformations.[3][4] Understanding these effects is paramount for reaction optimization and rational molecular design.

Synthesis of Alkoxy-Substituted Phenylboronic Acids

The synthesis of alkoxy-substituted phenylboronic acids typically involves the reaction of an appropriate organometallic reagent with a trialkyl borate, followed by hydrolysis. A common and versatile method is the Grignard reaction, where an alkoxy-substituted aryl magnesium halide is reacted with trimethyl borate.[1][2]

A general synthetic pathway is outlined below:

Key Reactions and Reactivity

Alkoxy-substituted phenylboronic acids participate in a variety of important chemical transformations. Their reactivity is primarily governed by the nature and position of the alkoxy group on the phenyl ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, forming a carbon-carbon bond.[5][6] It is one of the most powerful and widely used methods for the synthesis of biaryls, a common motif in pharmaceuticals.[5]

The catalytic cycle of the Suzuki-Miyaura coupling is illustrated below:

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid with 4-Iodoanisole

A mixture of 4-methoxyphenylboronic acid (1.5 mmol), 4-iodoanisole (1.0 mmol), Pd/C (10 wt. %, 15 mg, 1.4 mol% of Pd), and K2CO3 (2.0 mmol) in 8 mL of dimethylformamide (DMF) is refluxed under air in a microwave reactor for a specified time (e.g., 30-90 minutes).[7] After completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is then purified by flash chromatography to yield the desired 4,4'-dimethoxybiphenyl.[7]

| Alkoxy Substituent | Position | Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |

| 4-Methoxy | para | 4-Iodoanisole | Pd/C | K2CO3 | DMF | 92 (90 min) | [7] |

| 4-Methoxy | para | 4-Bromoanisole | Pd(PPh3)4 | Cs2CO3 | Dioxane/H2O | 77 | [8] |

| 2-Methoxy | ortho | 4-Bromoanisole | Pd(PPh3)4 | Cs2CO3 | Dioxane/H2O | 87 | [8] |

Chan-Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds.[9][10] This reaction couples arylboronic acids with amines, alcohols, phenols, and other N- and O-nucleophiles.[10][11] A key advantage of the Chan-Lam coupling is that it often proceeds under mild conditions, frequently at room temperature and open to the air.[10][12]

The proposed mechanism for the Chan-Lam coupling is shown below:

Experimental Protocol: Chan-Lam Coupling of Phenylboronic Acid with 2-Aminopyridine

A mixture of 2-aminopyridine (1.0 mmol), p-tolylboronic acid (2.0 equiv), diisopropylethylamine (DIPEA) (3.0 equiv), and Cu(OAc)2 (1.0 equiv) in anhydrous DMSO (3 mL) with molecular sieves (200 mg) is heated at 120 °C for 24 hours.[11] An aqueous solution of ammonium hydroxide is then added, and the mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified.[11]

| Alkoxy-Substituted Phenylboronic Acid | Nucleophile | Catalyst | Base | Solvent | Yield (%) | Reference |

| 4-Methoxyphenylboronic acid | Imidazole | Cu(OAc)2 | Pyridine | CH2Cl2 | 85 | [12][13] |

| 3-Methoxyphenylboronic acid | Aniline | Cu(OAc)2 | Et3N | CH2Cl2 | 78 | [9][14] |

| 2-Methoxyphenylboronic acid | Phenol | Cu(OAc)2 | Et3N | CH2Cl2 | 72 | [9] |

Oxidative Hydroxylation

Arylboronic acids can be readily converted to the corresponding phenols through oxidative hydroxylation. This transformation is synthetically useful as it provides a regioselective method for the introduction of a hydroxyl group onto an aromatic ring. Various oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice.[15][16]

The general workflow for the oxidative hydroxylation is as follows:

Experimental Protocol: Catalyst-Free Oxidative Hydroxylation

To a flask containing the arylboronic acid (1 mmol), 1.6 mL of H2O2 and 1 mL of ethanol are added with stirring.[15] The reaction is stirred at room temperature for 1 minute and then quenched with water (10 mL). The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield the phenol, often in high purity without the need for column chromatography.[15]

| Alkoxy-Substituted Phenylboronic Acid | Oxidant | Solvent | Time | Yield (%) | Reference |

| 4-Methoxyphenylboronic acid | H2O2 | Ethanol | 1 min | 98 | [15] |

| 3-Methoxyphenylboronic acid | H2O2 | Ethanol | 1 min | 95 | [15] |

| 2-Methoxyphenylboronic acid | H2O2 | Ethanol | 1 min | 96 | [15] |

Electronic and Steric Effects of Alkoxy Substituents

The position and nature of the alkoxy substituent on the phenyl ring have a profound impact on the reactivity of the boronic acid.

Electronic Effects:

-

Electron-Donating Effect: Alkoxy groups are electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect typically dominates, increasing the electron density on the aromatic ring. This can influence the transmetalation step in cross-coupling reactions.

-

Acidity: The introduction of electron-withdrawing groups generally increases the Lewis acidity of the boronic acid, while electron-donating groups decrease it.[3][17]

Steric Effects:

-

ortho-Substituents: An alkoxy group in the ortho position can sterically hinder the approach of reagents to the boron center. This can decrease the rate of reaction. However, in some cases, the ortho-alkoxy group can participate in the reaction through coordination with the metal catalyst, potentially accelerating the reaction.[18]

Protodeboronation: A Key Side Reaction

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[19] This is a common side reaction, particularly under the basic conditions often employed in cross-coupling reactions.[20][21] The propensity for protodeboronation is influenced by the electronic nature of the aryl group; electron-rich systems are generally more stable, while electron-deficient systems are more prone to this side reaction.[22]

Conclusion

Alkoxy-substituted phenylboronic acids are versatile and highly valuable reagents in organic synthesis. Their reactivity is intricately linked to the electronic and steric nature of the alkoxy substituent. A thorough understanding of these effects, along with the key reactions they undergo, is essential for their effective utilization in the synthesis of complex molecules, particularly in the context of drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working with this important class of compounds.

References

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of alkyl or alkoxy side chains on the electrochromic properties of four ambipolar donor–acceptor type polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jnsparrowchemical.com [jnsparrowchemical.com]

- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 8. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. Chan-Lam Coupling [organic-chemistry.org]

- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. marmacs.org [marmacs.org]

- 13. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 19. Protodeboronation - Wikipedia [en.wikipedia.org]

- 20. research.ed.ac.uk [research.ed.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Phenylboronic Acid Derivatives: A Technical Guide for Drug Development Professionals

December 25, 2025

Introduction

Phenylboronic acids (PBAs) and their derivatives have emerged as a versatile and highly significant class of molecules in medicinal chemistry and drug development. Their unique ability to form reversible covalent bonds with diols has positioned them as key pharmacophores in the design of a wide array of therapeutic agents and diagnostic tools.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel phenylboronic acid derivatives, with a focus on their application as enzyme inhibitors and in glucose-responsive systems. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

The journey of boronic acids in medicine has been transformative, marked by the FDA approval of drugs like bortezomib, a proteasome inhibitor for multiple myeloma, and vaborbactam, a β-lactamase inhibitor.[3] These successes have debunked earlier concerns about boron toxicity and have spurred significant interest in exploring the therapeutic potential of this compound class.[3][4][5] Phenylboronic acids, in particular, serve as crucial intermediates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry for constructing complex drug molecules.[6]

This guide will delve into the synthetic methodologies for creating novel PBA derivatives, their mechanisms of action, particularly as inhibitors of serine β-lactamases, and their application in developing "smart" drug delivery systems that respond to physiological glucose levels.

Synthesis of Phenylboronic Acid Derivatives

The synthesis of phenylboronic acid and its derivatives can be achieved through several established methods. The choice of synthetic route often depends on the desired substitution pattern on the phenyl ring and the availability of starting materials.

One of the most prevalent methods involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[2][7] This approach offers a versatile way to introduce the boronic acid moiety onto a pre-functionalized phenyl ring.

Another common strategy is the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboronyl reagent, a reaction that has greatly expanded the accessible chemical space for novel PBA derivatives.[7]

Below is a generalized experimental workflow for the synthesis of a phenylboronic acid derivative via the Grignard reaction method.

References

- 1. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

The Cornerstone of Modern Synthesis: A Technical Guide to Boronic Acids in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the ability to efficiently construct complex molecular architectures is paramount. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency.[1][2][3] At the heart of many of these transformative reactions lies a versatile class of organoboron compounds: boronic acids. Their stability, low toxicity, and broad functional group tolerance have established them as indispensable building blocks in the synthesis of a vast array of molecules, from life-saving pharmaceuticals to advanced organic materials.[2][4]

This in-depth technical guide provides a comprehensive overview of the role of boronic acids in cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into reaction mechanisms, quantitative data on reaction performance, and explicit experimental protocols for key transformations.

The Suzuki-Miyaura Coupling: A Paradigm of C-C Bond Formation

The most prominent cross-coupling reaction utilizing boronic acids is the Suzuki-Miyaura coupling, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[5] This reaction typically involves the coupling of an organoboron species, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.[5][6] The versatility of the Suzuki-Miyaura reaction has made it a favored tool in medicinal chemistry for the synthesis of biaryl and polyaryl structures, which are common motifs in drug candidates.[1][2]

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Suzuki-Miyaura Catalytic Cycle

Quantitative Data on Suzuki-Miyaura Couplings

The efficiency of the Suzuki-Miyaura reaction is influenced by several factors, including the nature of the substrates, catalyst, ligand, base, and solvent. The following tables summarize quantitative data from various studies, providing a comparative overview of reaction yields under different conditions.

Table 1: Comparison of Yields with Electron-Donating vs. Electron-Withdrawing Substituted Boronic Acids [4]

| Aryl Boronic Acid Substituent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 4-OCH₃ (electron-donating) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |

| 4-CH₃ (electron-donating) | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 |

| H (neutral) | 4-Bromotoluene | Pd(OAc)₂ | Na₂CO₃ | H₂O/Acetone | >99 |

| 4-CF₃ (electron-withdrawing) | 4-Chlorobenzonitrile | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 92 |

| 4-NO₂ (electron-withdrawing) | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 |

Table 2: Influence of Catalyst Loading and Turnover Number (TON)

| Aryl Halide | Aryl Boronic Acid | Catalyst | Catalyst Loading (mol%) | TON | Yield (%) | Reference |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | 0.0025 | 39,600 | 99 | [7] |

| Aryl Iodide | Arylboronic acid | Palladacycle | 10⁻⁵ | 10⁷ | >95 | [8] |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | - | >95 | [9] |

Detailed Experimental Protocols

A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction is depicted below. This is followed by a specific, detailed protocol for a Suzuki-Miyaura coupling.

Caption: General Experimental Workflow

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid[10]

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[10]

-

Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.[10]

-

Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[10]

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 2-24 hours.[10] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).[10]

-

Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[10]

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired biaryl product.[10]

Beyond C-C Bonds: Chan-Lam and Buchwald-Hartwig Couplings

While the Suzuki-Miyaura reaction is renowned for C-C bond formation, boronic acids are also valuable reagents in the formation of carbon-heteroatom bonds.

Chan-Lam Coupling

The Chan-Lam coupling enables the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by coupling boronic acids with amines, amides, or alcohols.[11][12] This reaction is typically catalyzed by copper complexes and can often be performed under mild conditions, open to the air at room temperature.[12]

Protocol 2: Chan-Lam N-Arylation of an Amine with an Arylboronic Acid[13]

Materials:

-

Amine (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (2.0 mmol, 2.0 equiv)

-

Copper(I) chloride (CuCl, 0.1 mmol, 10 mol%)

-

Methanol (MeOH, 2 mL)

-

Ethyl acetate (EtOAc)

-

Celite

Procedure:

-

Reaction Setup: In a sealed tube, combine the amine, arylboronic acid, and CuCl.[13]

-

Add MeOH to the tube.[13]

-

Reaction Execution: Stir the reaction mixture at room temperature in an open flask for the required time (monitor by TLC).[13]

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with EtOAc.[13]

-

Concentrate the filtrate under reduced pressure.[13]

-

Purification: Purify the crude product by flash column chromatography on silica gel.[13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of C-N bonds, typically coupling amines with aryl halides.[14] While not a direct coupling with boronic acids in its classic form, recent advancements have shown that boronic esters can act as activators in nickel-catalyzed Buchwald-Hartwig-type aminations.[15]

Applications in Drug Discovery and Development

The versatility and reliability of cross-coupling reactions involving boronic acids have had a profound impact on drug discovery and development.[1][2][16] These reactions enable the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies, a critical step in lead optimization.[1][16]

A notable example is the proteasome inhibitor Bortezomib (Velcade®) , a dipeptide boronic acid analogue used in the treatment of multiple myeloma.[17][18] The synthesis of such complex molecules often relies on cross-coupling strategies to construct key structural motifs.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and cell survival and is a key target in cancer therapy.[19][20][21] Many small molecule inhibitors of this pathway are synthesized using cross-coupling methodologies, highlighting the synergy between synthetic chemistry and modern biology.

Caption: NF-κB Signaling Pathway

Conclusion

Boronic acids have revolutionized the field of cross-coupling chemistry, providing a robust and versatile platform for the construction of complex organic molecules. The Suzuki-Miyaura, Chan-Lam, and related reactions have become indispensable tools in the arsenal of synthetic chemists, particularly in the pharmaceutical industry. A thorough understanding of the underlying mechanisms, reaction parameters, and experimental protocols is crucial for leveraging the full potential of these powerful transformations. As research continues to push the boundaries of catalytic cross-coupling, the role of boronic acids is set to expand even further, enabling the synthesis of the next generation of medicines and materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. benchchem.com [benchchem.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Chan-Lam Coupling [organic-chemistry.org]

- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 13. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medkoo.com [medkoo.com]

- 18. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 21. NF-κB - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (4-(isopentyloxy)phenyl)boronic acid

This technical guide provides comprehensive information on (4-(isopentyloxy)phenyl)boronic acid, tailored for researchers, scientists, and professionals in drug development. The guide details the compound's key physicochemical properties, a representative experimental protocol for its application in cross-coupling reactions, and a visualization of the underlying reaction mechanism.

Physicochemical Properties

(4-(isopentyloxy)phenyl)boronic acid, also known by its IUPAC name [4-(3-methylbutoxy)phenyl]boronic acid, is an organic compound frequently utilized in organic synthesis.[1][2] Its properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₇BO₃[1][2][3][4] |

| Molecular Weight | 208.06 g/mol [1][2][3] |

| IUPAC Name | [4-(3-methylbutoxy)phenyl]boronic acid[1][2] |

| CAS Number | 1198156-69-2[1] |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[5][6][7] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of various functional groups.[7] The following is a representative protocol for the coupling of (4-(isopentyloxy)phenyl)boronic acid with an aryl bromide.

Materials:

-

(4-(isopentyloxy)phenyl)boronic acid

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Solvent (e.g., a mixture of toluene and water)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for extraction and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (4-(isopentyloxy)phenyl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Catalyst Preparation: In a separate container, prepare the palladium catalyst. A common catalyst system is formed in situ from a palladium precursor and a phosphine ligand. For example, Pd(OAc)₂ (0.01 equivalents) and PPh₃ (0.04 equivalents) can be used.

-

Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of toluene and water) to the reaction flask. To remove dissolved oxygen, which can deactivate the catalyst, degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Visualization of the Suzuki-Miyaura Coupling Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The following diagram illustrates this process.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Technical Guide to the Solubility of (4-(isopentyloxy)phenyl)boronic acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-(isopentyloxy)phenyl)boronic acid. Due to the limited availability of specific quantitative solubility data for (4-(isopentyloxy)phenyl)boronic acid in publicly accessible literature, this document presents solubility data for structurally related compounds, namely phenylboronic acid and isobutoxyphenylboronic acid, as relevant proxies. The guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the solubility of the title compound and its analogs. Furthermore, this document includes visualizations of standard solubility determination workflows to provide a practical context for its application.

General Solubility Characteristics of Arylboronic Acids

The solubility of arylboronic acids is influenced by the nature of the substituents on the phenyl ring and the properties of the solvent. Generally, boronic acids exhibit increased solubility in polar organic solvents and have low solubility in nonpolar hydrocarbon solvents.[1] The presence of an alkoxy group, such as the isopentyloxy group in the title compound, is expected to increase its lipophilicity and influence its solubility profile compared to the parent phenylboronic acid.[2] Studies on isobutoxyphenylboronic acid have shown that the introduction of an isobutoxy group generally increases solubility in most organic solvents compared to phenylboronic acid.[2]

Based on the behavior of similar compounds, (4-(isopentyloxy)phenyl)boronic acid is expected to exhibit the following solubility trends:

-

High Solubility: in ethers (e.g., tetrahydrofuran, dioxane) and ketones (e.g., acetone).[3]

-

Moderate to High Solubility: in alcohols (e.g., methanol, ethanol).

-

Moderate Solubility: in esters (e.g., ethyl acetate) and chlorinated solvents (e.g., chloroform, dichloromethane).[3]

-

Low to Very Low Solubility: in nonpolar hydrocarbon solvents (e.g., hexane, heptane, methylcyclohexane).[3]

Quantitative Solubility Data of Related Phenylboronic Acids

While specific data for (4-(isopentyloxy)phenyl)boronic acid is unavailable, the following tables provide quantitative solubility data for phenylboronic acid and the closely related 4-isobutoxyphenylboronic acid. This data serves as a valuable reference point for solvent selection and experimental design. The solubility is presented as the mole fraction (x) at different temperatures.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction (x) |

|---|---|---|

| Chloroform | 293.15 | 0.012 |

| 303.15 | 0.020 | |

| 313.15 | 0.033 | |

| 323.15 | 0.052 | |

| 3-Pentanone | 293.15 | 0.095 |

| 303.15 | 0.135 | |

| 313.15 | 0.185 | |

| 323.15 | 0.250 | |

| Acetone | 293.15 | 0.110 |

| 303.15 | 0.155 | |

| 313.15 | 0.210 | |

| 323.15 | 0.280 | |

| Dipropyl Ether | 293.15 | 0.055 |

| 303.15 | 0.080 | |

| 313.15 | 0.115 | |

| 323.15 | 0.160 | |

| Methylcyclohexane | 293.15 | < 0.001 |

| 303.15 | < 0.001 | |

| 313.15 | 0.001 | |

| 323.15 | 0.001 |

(Data sourced from BenchChem, based on studies of phenylboronic acid solubility.)[4]

Table 2: Solubility of 4-Isobutoxyphenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction (x) |

|---|---|---|

| Chloroform | 293.2 | 0.011 |

| 303.2 | 0.018 | |

| 313.2 | 0.029 | |

| 323.2 | 0.046 | |

| 3-Pentanone | 293.2 | 0.125 |

| 303.2 | 0.169 | |

| 313.2 | 0.222 | |

| 323.2 | 0.288 | |

| Acetone | 293.2 | 0.141 |

| 303.2 | 0.187 | |

| 313.2 | 0.243 | |

| 323.2 | 0.311 | |

| Dipropyl Ether | 293.2 | 0.012 |

| 303.2 | 0.019 | |

| 313.2 | 0.030 | |

| 323.2 | 0.046 | |

| Methylcyclohexane | 293.2 | < 0.001 |

| 303.2 | 0.001 | |

| 313.2 | 0.002 | |

| 323.2 | 0.003 |

(Data adapted from the Journal of Chemical & Engineering Data for isobutoxyphenylboronic acids.)[2]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for (4-(isopentyloxy)phenyl)boronic acid, experimental determination is essential. The following are detailed protocols for established solubility assays.

The dynamic, or synthetic, method is a reliable technique for determining the equilibrium solubility of a compound at various temperatures.[4][5] It involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[5]

Materials and Apparatus:

-

(4-(isopentyloxy)phenyl)boronic acid (high purity)

-

High-purity, anhydrous organic solvents[5]

-

Analytical balance (precision of at least 0.1 mg)[5]

-

Glass vials or test tubes with airtight seals[5]

-

Magnetic stirrer and stir bars[5]

-

Controlled temperature bath with a programmable temperature ramp (precision of ±0.1 °C)[5]

-

Luminance probe or turbidity sensor to detect the disappearance of solid particles[5][6]

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of (4-(isopentyloxy)phenyl)boronic acid into a glass vial. Add a precise volume or weight of the desired organic solvent to achieve a known mole fraction or concentration. Add a small magnetic stir bar and seal the vial tightly.[5]

-

Solubility Measurement: Place the sealed vial in the controlled temperature bath and begin stirring vigorously.[5]

-

Heating and Observation: Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min).[5]

-

Endpoint Determination: Monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution. Record this temperature.[5]

-

Data Analysis: Repeat the measurement for several different concentrations of the boronic acid in the same solvent. Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to generate a solubility curve.[5]

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a sensitive and selective method for determining compound solubility, particularly in the early stages of drug discovery.

Materials and Apparatus:

-

UPLC-MS/MS system (e.g., Waters ACQUITY TQD System)

-

(4-(isopentyloxy)phenyl)boronic acid

-

Dimethyl sulfoxide (DMSO)

-

Test solvents (e.g., aqueous buffers, organic co-solvents)

-

96-well microplates

-

Automated liquid handler (optional)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Sample Preparation: Add an excess amount of the solid compound to vials containing the test solvents (e.g., phosphate buffer pH 7.4).

-

Equilibration: Incubate the vials in a thermomixer (e.g., at 21°C, 700 rpm) for 24 hours to ensure the solution reaches equilibrium.[7]

-

Sample Processing: After incubation, filter or centrifuge the samples to separate the undissolved solid.

-

Dilution: Dilute the clear supernatant with an appropriate solvent (e.g., 1:100) before analysis.

-

UPLC-MS/MS Analysis: Inject the diluted samples into the UPLC-MS/MS system. The concentration of the dissolved compound is determined by comparing its response to a standard calibration curve.

-

Data Analysis: The final solubility is calculated by multiplying the measured concentration by the dilution factor. If the measured concentration corresponds to the initial maximum concentration, the solubility is reported as greater than or equal to that value.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the dynamic method of solubility determination.

Caption: Workflow for UPLC-MS/MS based solubility screening.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of (4-(Isopentyloxy)phenyl)boronic Acid

Introduction

(4-(Isopentyloxy)phenyl)boronic acid is an organic compound that belongs to the family of arylboronic acids. These compounds are of significant interest in organic synthesis, particularly as coupling partners in Suzuki-Miyaura cross-coupling reactions, and in medicinal chemistry due to their potential as enzyme inhibitors and sensors for carbohydrates. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral data for (4-(isopentyloxy)phenyl)boronic acid, along with a comprehensive experimental protocol for data acquisition.

Note on Data Availability

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of (4-(isopentyloxy)phenyl)boronic acid is presented below, with atoms numbered for the purpose of NMR assignment.

Caption: Molecular structure of (4-(isopentyloxy)phenyl)boronic acid with atom numbering for NMR assignments.

¹H NMR Data

The ¹H NMR spectrum of (4-(isopentyloxy)phenyl)boronic acid is expected to show distinct signals for the aromatic protons of the phenyl ring and the aliphatic protons of the isopentyloxy group. The boronic acid protons (-B(OH)₂) often appear as a broad singlet and its chemical shift can be highly dependent on the solvent, concentration, and water content.

Table 1: Predicted ¹H NMR Data for (4-(isopentyloxy)phenyl)boronic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.6 | Doublet | 2H | H-2, H-6 |

| ~7.0 - 6.8 | Doublet | 2H | H-3, H-5 |

| ~4.0 | Triplet | 2H | H-1' |

| ~1.8 | Multiplet | 1H | H-3' |

| ~1.6 | Quartet | 2H | H-2' |

| ~0.9 | Doublet | 6H | H-4', H-5' |

| Varies (broad) | Singlet | 2H | B(OH)₂ |

¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atom attached to the boron (C-1) may not be observed or may appear as a very broad signal due to quadrupolar relaxation of the boron nucleus.

Table 2: Predicted ¹³C NMR Data for (4-(isopentyloxy)phenyl)boronic acid

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-4 |

| ~137 | C-2, C-6 |

| ~130 (broad or absent) | C-1 |

| ~115 | C-3, C-5 |

| ~68 | C-1' |

| ~38 | C-2' |

| ~25 | C-3' |

| ~22 | C-4', C-5' |

Experimental Protocol for NMR Data Acquisition

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of arylboronic acids.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the (4-(isopentyloxy)phenyl)boronic acid sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used. DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

2.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a general guideline and may need to be optimized based on the specific instrument and sample.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.

-

Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

-

Spectral Width (SW): 12-16 ppm, centered around 6-7 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or more scans are typically required to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): 200-250 ppm, centered around 100-120 ppm.

-

Temperature: 298 K (25 °C).

2.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all peaks in both ¹H and ¹³C spectra.

Spectral Interpretation and Structural Assignment

The following section details the logical process for assigning the predicted NMR signals to the corresponding atoms in (4-(isopentyloxy)phenyl)boronic acid.